Silane, methoxydimethyl-7-octen-1-yl-

Description

Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comchemicalbook.com This seminal discovery laid the groundwork for future explorations into the nature of the silicon-carbon bond. cfsilicones.com The early 20th century saw pioneering work by Frederic S. Kipping, who extensively researched organosilicon compounds and coined the term "silicone." wikipedia.orgsbfchem.com

A significant leap in the industrial production of organosilicon compounds occurred in the 1940s with the development of the direct synthesis of chlorosilanes. chemicalbook.com This advancement was critical for the large-scale production of silicones and other organosilicon materials. richsilicone.com The subsequent decades witnessed a rapid expansion of the field, with the development of a diverse array of organosilicon compounds, including silicone polymers, resins, and elastomers, which found applications in numerous industries, from aerospace to electronics and medicine. sbfchem.comsbfchem.com

Significance of Alkenyl Alkoxysilanes in Chemical Research

Alkenyl alkoxysilanes are a subclass of organosilicon compounds characterized by the presence of at least one carbon-carbon double bond (alkenyl group) and at least one alkoxy group attached to the silicon atom. These bifunctional molecules are of significant interest in chemical research due to their versatile reactivity.

The alkoxy groups are susceptible to hydrolysis and condensation, allowing for the formation of stable siloxane bonds (Si-O-Si). This reactivity is the basis for their use in sol-gel processes and as coupling agents to bond organic polymers to inorganic substrates. nih.gov The alkenyl group, on the other hand, can participate in a variety of organic reactions, such as hydrosilylation, polymerization, and other addition reactions. This dual reactivity makes alkenyl alkoxysilanes valuable precursors for the synthesis of complex molecules and functionalized materials. They are instrumental in surface modification, acting as adhesion promoters, crosslinkers, and hydrophobing agents in coatings, adhesives, and sealants. scispace.com

Contextualization of Methoxydimethyl-7-octen-1-yl-Silane within Organosilicon Compound Classes

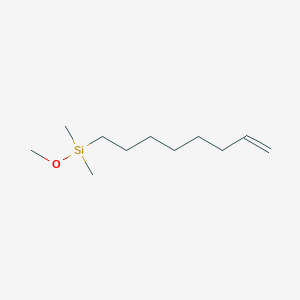

Based on its nomenclature, "Silane, methoxydimethyl-7-octen-1-yl-" can be classified as an alkenyl alkoxysilane. The name indicates the following structural features:

Silane (B1218182) : The core is a silicon hydride (SiH4) derivative.

methoxy (B1213986) : A single methoxy group (-OCH3) is attached to the silicon atom.

dimethyl : Two methyl groups (-CH3) are also bonded to the silicon atom.

7-octen-1-yl : An eight-carbon chain with a double bond at the seventh carbon (numbering from the point of attachment to the silicon) is linked to the silicon atom.

This structure places it within the family of organofunctional silanes, specifically as a monofunctional alkoxysilane due to the single methoxy group. Its alkenyl functionality, provided by the octenyl group, allows it to participate in reactions typical of olefins.

While extensive research data for this specific compound is not widely available in public scientific literature, its chemical identity is established with the CAS number 204775-11-1. chemfish.com The limited availability of detailed experimental data precludes the creation of comprehensive data tables on its specific physical and chemical properties at this time. For context, a closely related and more extensively studied compound is Trimethoxy(7-octen-1-yl)silane (CAS No. 52217-57-9), which features three methoxy groups instead of one. sigmaaldrich.comalfa-chemistry.comstarshinechemical.comchemicalbook.comscbt.comtcichemicals.comnih.govepa.govkeyingchem.com The study of such analogues provides insight into the general behavior of alkenyl alkoxysilanes.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-dimethyl-oct-7-enylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDRMQGUIUVQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634737 | |

| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204775-11-1 | |

| Record name | Methoxy(dimethyl)(oct-7-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methoxydimethyl 7 Octen 1 Yl Silane and Analogous Alkenyl Alkoxysilanes

Direct Synthesis Approaches for Methoxydimethyl-7-octen-1-yl-Silane

The direct formation of the silicon-carbon bond in methoxydimethyl-7-octen-1-yl-silane is predominantly achieved through two robust chemical transformations: hydrosilylation and Grignard-type reactions. These methods offer distinct advantages in terms of efficiency and selectivity.

Exploration of Hydrosilylation Routes for Alkenylsilane Formation

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, stands as a highly atom-economical method for the synthesis of organosilanes. mdpi.com The synthesis of methoxydimethyl-7-octen-1-yl-silane via this route typically involves the reaction of 1,7-octadiene (B165261) with methoxydimethylsilane in the presence of a transition metal catalyst. Platinum-based catalysts, such as Karstedt's catalyst, are widely employed due to their high activity and selectivity. mdpi.com

The reaction proceeds via the anti-Markovnikov addition of the silyl (B83357) group to the terminal double bond of 1,7-octadiene, yielding the desired product. The general scheme for this reaction is as follows:

H₂C=CH(CH₂)₅CH=CH₂ + HSi(CH₃)₂(OCH₃) --(Catalyst)--> CH₃O(CH₃)₂Si(CH₂)₇CH=CH₂

The selectivity of the hydrosilylation of dienes like 1,7-octadiene can be influenced by the choice of catalyst and reaction conditions. While platinum catalysts are effective, research has also explored the use of other transition metals like ruthenium and rhodium to control the regioselectivity of the addition to one of the double bonds. sigmaaldrich.com

| Catalyst Type | Typical Catalyst | Key Advantages | Potential Limitations |

|---|---|---|---|

| Platinum-based | Karstedt's catalyst, Speier's catalyst | High activity and selectivity for anti-Markovnikov addition. mdpi.com | Cost, potential for side reactions. |

| Rhodium-based | Wilkinson's catalyst | Can offer different selectivity profiles. sigmaaldrich.com | Generally lower activity than platinum catalysts. |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Robust and can catalyze hydrosilylation of internal alkynes. sigmaaldrich.comnih.gov | May require specific ligands for optimal performance. |

Grignard-Type Reactions in Organosilane Synthesis

Grignard reactions provide a classic and versatile method for the formation of silicon-carbon bonds. nih.govacs.org For the synthesis of methoxydimethyl-7-octen-1-yl-silane, a Grignard reagent, 7-octenylmagnesium bromide, is reacted with methoxydimethylchlorosilane. The Grignard reagent is typically prepared by reacting 8-bromo-1-octene (B45317) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF).

The general reaction scheme is as follows:

H₂C=CH(CH₂)₆Br + Mg --(THF)--> H₂C=CH(CH₂)₆MgBr H₂C=CH(CH₂)₆MgBr + ClSi(CH₃)₂(OCH₃) --> CH₃O(CH₃)₂Si(CH₂)₆CH=CH₂ + MgBrCl

The success of the Grignard synthesis depends on careful control of reaction conditions to prevent side reactions, such as the reaction of the Grignard reagent with the methoxy (B1213986) group on the silane (B1218182). Methodologies such as "reverse addition," where the Grignard reagent is added to the chlorosilane, can be employed to favor the desired monosubstitution product. nih.govacs.org

Preparation of Related Functionalized Alkoxysilanes

The synthetic principles applied to methoxydimethyl-7-octen-1-yl-silane can be extended to a broader range of functionalized alkoxysilanes, employing modern catalytic methods to introduce diverse functionalities.

Synthesis via Photoredox Catalysis for Radical Group Transfer Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govuit.nodigitellinc.com This methodology can be applied to the synthesis of functionalized alkoxysilanes through radical group transfer reactions. For instance, an alkyl radical, generated from an alkyl halide via a photocatalytic cycle, can add to a vinyl or alkynyl silane. nih.govuit.no This approach allows for the introduction of complex organic fragments onto an alkenylsilane backbone.

The general principle involves the single-electron reduction of an alkyl halide by an excited photocatalyst to generate an alkyl radical. This radical then engages with an appropriately functionalized alkenyl alkoxysilane. This method is particularly valuable for creating sterically congested or functionally diverse silanes that may be challenging to access through traditional methods. nih.govnih.gov

Two-Step Successive Addition Reactions for Silane-Containing Polymers

The synthesis of more complex silane-containing molecules and polymers can be achieved through two-step successive addition reactions, often utilizing the principles of "click chemistry". drexel.edu This strategy involves the sequential and highly efficient reaction of complementary functional groups.

An example of such a two-step process could involve:

Hydrosilylation: An initial hydrosilylation reaction to attach a functional handle to the silane. For instance, a diene could be selectively hydrosilylated to leave a pendant reactive group.

Click Reaction: The functional handle is then used in a subsequent high-yield reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a thiol-ene reaction, to attach a second, different organic moiety. drexel.edu

This modular approach allows for the precise construction of complex molecular architectures containing alkoxysilane functionalities, which are valuable for creating advanced materials with tailored properties.

Hydrolysis and Condensation Pathways of Alkoxysilanes in Preparation Processes

A critical aspect of the chemistry of alkoxysilanes, including methoxydimethyl-7-octen-1-yl-silane, is their susceptibility to hydrolysis and condensation reactions, particularly in the presence of water. unm.edusemanticscholar.orgnih.gov These reactions are fundamental to the application of these compounds in forming polysiloxane networks and for surface modification.

The process involves two main steps:

Hydrolysis: The methoxy group on the silicon atom is hydrolyzed to a silanol (B1196071) group (Si-OH) upon reaction with water. This reaction can be catalyzed by either acids or bases. unm.eduresearchgate.netafinitica.com R-Si(OCH₃) + H₂O ⇌ R-Si(OH) + CH₃OH

Condensation: The newly formed silanol groups can then condense with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct. unm.edunih.gov 2 R-Si(OH) ⇌ R-Si-O-Si-R + H₂O R-Si(OH) + R-Si(OCH₃) ⇌ R-Si-O-Si-R + CH₃OH

The rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, solvent, and the steric and electronic nature of the organic substituent on the silicon atom. unm.edunih.govresearchgate.net Under acidic conditions, hydrolysis is generally fast, leading to the formation of linear or lightly branched polymers. unm.edu In contrast, basic conditions promote condensation, often resulting in more highly cross-linked, colloidal structures. unm.edusemanticscholar.org Understanding and controlling these pathways is crucial during the synthesis, purification, and storage of alkoxysilanes to prevent premature polymerization.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

|---|---|---|---|

| Low pH (Acidic) | Increases | Slower than hydrolysis | Primarily linear or weakly branched polymers. unm.edu |

| High pH (Basic) | Increases | Increases significantly | Highly branched, cross-linked networks or colloidal particles. unm.edusemanticscholar.org |

| Water Concentration | Increases with higher concentration | Increases with higher silanol concentration | Affects the extent of reaction and network formation. |

| Steric Hindrance of R group | Decreases | Decreases | Less dense network structures. |

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of alkoxysilanes, including methoxydimethyl-7-octen-1-yl-silane and its analogs, is a fundamental process in the synthesis of silanols and subsequently, siloxanes. This reaction is pivotal in applications ranging from surface modification to the formation of silicone polymers. The mechanism of this reaction is intricate, involving a series of steps that are influenced by the structure of the silane, the reaction conditions, and the nature of the acid catalyst.

The generally accepted mechanism for the acid-catalyzed hydrolysis of alkoxysilanes commences with the rapid and reversible protonation of the oxygen atom in the alkoxy group (-OR). gelest.com This initial step is crucial as it enhances the leaving group's ability by transforming the alkoxy group into a more labile alcohol molecule (ROH). The protonation renders the silicon atom more electrophilic, thereby making it more susceptible to a nucleophilic attack by a water molecule. mdpi.com

Following protonation, a water molecule attacks the silicon center. This nucleophilic attack can proceed through different pathways, though it is often depicted as a bimolecular nucleophilic substitution (Sɴ2-type) mechanism. dtic.mil In this concerted step, the water molecule approaches the silicon atom from the side opposite to the protonated alkoxy group, leading to the formation of a five-coordinate transition state. As the new silicon-oxygen bond forms, the bond to the leaving alcohol molecule simultaneously breaks. This process results in the formation of a silanol (Si-OH) and the regeneration of the acid catalyst (H₃O⁺).

R'Si(OR)₃ + H₂O ⇌ R'Si(OR)₂(OH) + ROH (Step 1) R'Si(OR)₂(OH) + H₂O ⇌ R'Si(OR)(OH)₂ + ROH (Step 2) R'Si(OR)(OH)₂ + H₂O ⇌ R'Si(OH)₃ + ROH (Step 3)

For methoxydimethyl-7-octen-1-yl-silane, which is a monoalkoxysilane, only the first step of hydrolysis is possible, yielding dimethyl(7-octen-1-yl)silanol and methanol.

The rate of acid-catalyzed hydrolysis is significantly influenced by the steric and electronic effects of the substituents attached to the silicon atom. The presence of two methyl groups in methoxydimethyl-7-octen-1-yl-silane, which are electron-donating, is expected to increase the electron density on the silicon atom. This, in turn, can enhance the rate of hydrolysis in acidic media by stabilizing the partial positive charge that develops on the silicon atom in the transition state. mdpi.com

A study comparing the hydrolysis kinetics of various functionalized alkoxysilanes under acidic conditions provides insight into the relative reactivity of analogous compounds. Although specific data for methoxydimethyl-7-octen-1-yl-silane is not provided, data for trimethoxy(7-octen-1-yl)silane can be used for a comparative analysis. The time required for the disappearance of the initial silane is a good indicator of its hydrolysis rate.

| Silane Compound | Time for Disappearance of Initial Silane (minutes) | Number of Hydrolyzable Groups | Non-Hydrolyzable Substituents |

|---|---|---|---|

| Trimethoxy(7-octen-1-yl)silane | 15 | 3 (Methoxy) | 7-Octenyl |

| Triethoxyvinylsilane | 60 | 3 (Ethoxy) | Vinyl |

| 3-Glycidyloxypropyltrimethoxysilane | 10 | 3 (Methoxy) | 3-Glycidyloxypropyl |

| 3-Aminopropyltriethoxysilane | < 5 | 3 (Ethoxy) | 3-Aminopropyl |

The data suggests that the nature of the non-hydrolyzable organic substituent also influences the hydrolysis rate, with functional groups like amino groups significantly accelerating the process. Based on the general trend of hydrolysis rates (trialkoxy > dialkoxy > monoalkoxy), it can be inferred that methoxydimethyl-7-octen-1-yl-silane would hydrolyze at a slower rate than its trimethoxy analog. The presence of two methyl groups instead of two methoxy groups reduces the number of hydrolyzable sites and alters the electronic environment around the silicon atom.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Radical Group Transfer Reactions Involving Alkenylsilanes

Recent advancements in synthetic organic chemistry have highlighted the utility of organosilanes in radical group transfer reactions, offering a powerful methodology for the construction of carbon-carbon bonds. The unique reactivity of alkenylsilanes, such as methoxydimethyl(7-octen-1-yl)silane, is central to these transformations, which often proceed through intricate, multi-step catalytic cycles.

Photoredox Catalysis in C-C Bond Formation via Radical Addition

The formation of C-C bonds through radical group transfer reactions involving vinyl silanes can be effectively achieved using photoredox catalysis. gelest.comumich.edu This process typically involves the radical addition to the C-C double bond of the silane (B1218182), followed by a fragmentation of the resulting cyclic intermediate. gelest.comresearchgate.net This method allows for the transfer of the vinyl group from the silicon atom to an sp³ carbon, utilizing both activated and unactivated iodides as radical precursors. gelest.comumich.edu The reaction demonstrates high diastereoselectivity and is tolerant of a wide range of functional groups. umich.edu A key advantage of this photoredox-catalyzed approach is the ability to achieve direct formation of the group transfer products through an in situ ring-opening of the intermediate. umich.edu

Formation of Silylium (B1239981) Ion Intermediates and Disiloxane (B77578) Byproducts

Under certain reaction conditions, the transformation pathway can involve the formation of highly reactive silylium ion intermediates. These species are typically stabilized by a Lewis base present in the reaction mixture, such as acetonitrile (B52724) or tributylamine. umich.edu Silylium ions are extremely susceptible to nucleophilic attack, and the presence of even trace amounts of water can lead to the formation of disiloxane byproducts. umich.edu In the presence of an alcohol like methanol (B129727), the reaction proceeds rapidly to the desired product with no detectable intermediates. umich.edu

Polymerization and Cross-linking Chemistries Enabled by Alkenyl Functionality

The terminal alkenyl group in methoxydimethyl(7-octen-1-yl)silane provides a reactive site for polymerization and cross-linking reactions. This functionality allows the silane to be incorporated into polymer backbones or to act as a bridge between polymer chains, thereby modifying the material's properties.

Silane-based cross-linkers, particularly alkoxysilanes, are widely used to enhance the properties of polymers, coatings, and adhesives. scbt.com The process of silane cross-linking in polymers like polyethylene (B3416737) typically involves three main steps: grafting, hydrolysis, and condensation. researchgate.net In the case of an alkenylsilane, the grafting can be initiated by a free radical source, which attaches the silane to the polymer chain. core.ac.uk Subsequent exposure to moisture facilitates the hydrolysis of the methoxy (B1213986) groups on the silicon atom to form reactive silanol (B1196071) groups. These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) cross-links, improving the mechanical strength, thermal stability, and chemical resistance of the material. scbt.comresearchgate.net

Hydrolytic Stability and Silanol Group Formation

The methoxy groups attached to the silicon atom in methoxydimethyl(7-octen-1-yl)silane are susceptible to hydrolysis in the presence of water. This reaction leads to the formation of silanol (Si-OH) groups and the release of methanol. scispace.com The stability of alkoxysilanes in aqueous solutions is a critical factor in their application, as the silanol form is the reactive species responsible for bonding to substrates and for forming cross-links. alfa-chemistry.cominstras.com

The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases. alfa-chemistry.com Generally, the rate of hydrolysis is influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups. instras.com Following hydrolysis, the resulting silanols are often unstable and tend to undergo self-condensation to form siloxane oligomers and polymers. alfa-chemistry.cominstras.com The long octenyl chain of the molecule may influence its solubility and the kinetics of hydrolysis and condensation in aqueous or mixed solvent systems. researchgate.net While monomeric silanols are typically transient, their formation is a crucial intermediate step in the generation of siloxane networks and in the surface modification of materials. alfa-chemistry.com

| Parameter | Description | Research Finding |

| Reaction Type | Radical Group Transfer | A photoredox-catalyzed protocol enables the transfer of vinyl and alkynyl groups from silanes to sp³ carbons. gelest.comumich.edu |

| Catalysis | Dual Catalytic Cycle | The reaction proceeds via an unusual dual catalytic mechanism, resulting in a redox-neutral process. umich.edu |

| Key Intermediate | Cyclic Silyl (B83357) Radical | Radical addition to the C-C π bond forms a cyclic intermediate whose fragmentation is facilitated by the silicon tether. gelest.comresearchgate.net |

| Side Reactions | Disiloxane Formation | Highly reactive silylium ion intermediates can react with trace water to form disiloxane byproducts. umich.edu |

| Cross-linking | Alkenyl Functionality | The terminal double bond allows for grafting onto polymer chains, followed by moisture-cured cross-linking via siloxane bond formation. scbt.comresearchgate.net |

| Hydrolysis | Silanol Formation | The methoxy groups hydrolyze in the presence of water to form reactive silanol (Si-OH) groups, which can then condense. alfa-chemistry.cominstras.com |

Silicon-Carbon, Silicon-Oxygen, and Silicon-Nitrogen Bond Formation Mechanisms

The reactivity of "Silane, methoxydimethyl-7-octen-1-yl-" is primarily governed by the methoxy group attached to the silicon atom and the terminal double bond of the octenyl group. These functional groups are the primary sites for the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds.

Silicon-Carbon (Si-C) Bond Formation

The most prominent reaction for forming a Si-C bond with this molecule is hydrosilylation . This process involves the addition of a Si-H bond across the terminal double bond of the 7-octen-1-yl group. However, "Silane, methoxydimethyl-7-octen-1-yl-" itself does not possess a Si-H bond. Therefore, it would typically react with a hydrosilane in the presence of a transition metal catalyst.

Mechanism of Hydrosilylation (Chalk-Harrod Mechanism):

A widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. While variations exist for different catalysts, the core steps are as follows:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent metal catalyst (e.g., a Pt(0) complex). This step involves the cleavage of the Si-H bond and the formation of new M-Si and M-H bonds.

Olefin Coordination: The alkene (in this case, the 7-octenyl group of another silane molecule or a different alkene) coordinates to the metal center.

Insertion: The coordinated alkene inserts into the M-H bond. This can occur in two ways, leading to either a Markovnikov or anti-Markovnikov product. For terminal alkenes like the one in "Silane, methoxydimethyl-7-octen-1-yl-", the anti-Markovnikov addition is generally favored, where the silicon atom attaches to the terminal carbon.

Reductive Elimination: The final step is the reductive elimination of the newly formed alkylsilane product, regenerating the active catalyst.

The regioselectivity of this reaction is influenced by steric and electronic factors of both the silane and the alkene, as well as the nature of the catalyst.

A hypothetical hydrosilylation reaction involving "Silane, methoxydimethyl-7-octen-1-yl-" and a generic hydrosilane is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |

| Silane, methoxydimethyl-7-octen-1-yl- | R₃SiH | Platinum Complex | R₃Si-(CH₂)₈-Si(CH₃)₂OCH₃ | Si-C |

Silicon-Oxygen (Si-O) Bond Formation

The methoxy group (-OCH₃) on the silicon atom is susceptible to nucleophilic attack, leading to the formation of new Si-O bonds. This is commonly observed in hydrolysis and condensation reactions.

Mechanism of Hydrolysis and Condensation:

Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to a silanol group (-OH). This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed: The acid protonates the oxygen of the methoxy group, making it a better leaving group (methanol). Water then attacks the silicon center.

Base-catalyzed: A hydroxide (B78521) ion directly attacks the electrophilic silicon atom, leading to the displacement of the methoxide (B1231860) ion.

Condensation: The resulting silanol is highly reactive and can condense with another silanol or an unreacted methoxysilane (B1618054) to form a siloxane bridge (Si-O-Si). This process releases a molecule of water or methanol, respectively.

These reactions can lead to the formation of dimers, oligomers, or even cross-linked polymeric networks.

| Reactant | Condition | Intermediate Product | Final Product | Bond Formed |

| Silane, methoxydimethyl-7-octen-1-yl- | H₂O (Acid or Base catalyst) | Methoxydimethyl(7-octen-1-yl)silanol | Polysiloxane | Si-O |

Another pathway for Si-O bond formation is the reaction with alcohols (alcoholysis) . This is an equilibrium process where the methoxy group is exchanged with another alkoxy group. This reaction is typically driven to completion by removing the methanol byproduct.

Silicon-Nitrogen (Si-N) Bond Formation

Similar to the formation of Si-O bonds, Si-N bonds can be formed through the reaction of the methoxysilane with amines. This reaction, known as aminolysis , involves the nucleophilic attack of the amine's nitrogen atom on the silicon center, displacing the methoxy group.

Mechanism of Aminolysis:

The lone pair of electrons on the nitrogen atom of the amine attacks the silicon atom. This forms a pentacoordinate silicon intermediate. The subsequent departure of the methoxide ion, which is protonated by the amine to form methanol, results in the formation of an aminosilane.

The reactivity of the amine depends on its nucleophilicity and steric hindrance. Primary and secondary amines are generally more reactive than tertiary amines in this context.

| Reactant 1 | Reactant 2 | Product | Byproduct | Bond Formed |

| Silane, methoxydimethyl-7-octen-1-yl- | R₂NH (Primary or Secondary Amine) | (R₂N)dimethyl(7-octen-1-yl)silane | Methanol | Si-N |

It is important to note that the information presented here is based on general principles of organosilicon chemistry, as direct research on the mechanistic investigations of "Silane, methoxydimethyl-7-octen-1-yl-" is not available. Experimental studies would be required to confirm these proposed pathways and to gather specific data on reaction kinetics, thermodynamics, and product distributions.

Advanced Materials Science Applications and Composites Research

Sol-Gel Derived Coatings and Thin Films

The sol-gel process offers a versatile method for creating thin, functional films on various substrates. Silane (B1218182), methoxydimethyl-7-octen-1-yl-, with its hydrolyzable methoxy (B1213986) group and a terminal double bond, is a valuable precursor in such formulations, contributing to enhanced corrosion resistance, tailored functionality, and improved adhesion.

Corrosion Inhibition Strategies via Chelating Agents

While direct research on the use of Silane, methoxydimethyl-7-octen-1-yl- in combination with chelating agents for corrosion inhibition is not extensively documented, the fundamental principles of silane chemistry allow for informed speculation on its potential role. The methoxydimethylsilyl group of the silane can hydrolyze to form silanol (B1196071) groups, which then condense to create a cross-linked polysiloxane network on a metallic substrate. This network can act as a physical barrier to corrosive species.

To enhance this protective effect, chelating agents could be incorporated into the silane formulation. These agents can form stable complexes with metal ions on the substrate surface, further passivating the surface and inhibiting corrosion reactions. The long octenyl chain of the silane would provide a hydrophobic character to the coating, repelling water and further impeding the corrosion process.

Integration of Functional Additives in Coating Compositions

The terminal double bond in the 7-octenyl group of Silane, methoxydimethyl-7-octen-1-yl- serves as a reactive site for the covalent attachment of various functional additives. This allows for the precise tailoring of coating properties. For instance, antimicrobial agents, UV absorbers, or self-healing microcapsules bearing complementary reactive groups could be grafted onto the silane molecule.

This covalent integration ensures that the additives are permanently anchored within the coating matrix, preventing leaching and providing long-lasting functionality. The methoxy-dimethylsilyl end of the molecule ensures strong bonding to the substrate or incorporation into the primary sol-gel network.

Adhesion Promotion and Surface Modification in Coatings

Effective adhesion between a coating and the substrate is paramount for long-term performance. Silanes are widely recognized for their ability to act as coupling agents, bridging the interface between inorganic substrates and organic coatings. The methoxydimethylsilyl group of Silane, methoxydimethyl-7-octen-1-yl- can react with hydroxyl groups present on the surface of many inorganic materials, such as glass, metals, and ceramics, forming strong, covalent Si-O-Substrate bonds.

Simultaneously, the long hydrocarbon chain with its terminal unsaturation provides a non-polar, organophilic interface that can physically entangle with or chemically react into an overlying organic polymer coating. This dual functionality dramatically improves the interfacial adhesion, leading to enhanced durability and resistance to delamination.

Organic-Inorganic Hybrid Materials Synthesis

Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability). The unique molecular structure of Silane, methoxydimethyl-7-octen-1-yl- makes it an ideal building block for such hybrids.

The methoxy group allows for its incorporation into an inorganic silica (B1680970) network through the sol-gel process. Concurrently, the 7-octenyl group can participate in organic polymerization reactions, such as free-radical polymerization or hydrosilylation. This enables the formation of a covalently interlinked, continuous network where the organic and inorganic phases are intimately connected at the molecular level, rather than being simple physical mixtures. The resulting hybrid materials can exhibit tailored mechanical, thermal, and optical properties.

Nanocomposite Formulations and Interfacial Reinforcement

Silane, methoxydimethyl-7-octen-1-yl- can be employed as a surface modification agent for inorganic nanoparticles. The silane can bond to the surface of nanoparticles (like silica, titania, or clays) via its methoxy-dimethylsilyl group. The outward-projecting octenyl chains then create an organophilic surface on the nanoparticles, making them more compatible with a surrounding organic polymer matrix. This improved compatibility enhances dispersion and strengthens the interfacial bonding, leading to nanocomposites with superior mechanical properties.

Magnetic Nanocomposites for Environmental Remediation Applications

Magnetic nanocomposites are of growing interest for applications such as the removal of pollutants from water. These materials typically consist of magnetic nanoparticles, such as iron oxides, embedded within a porous matrix. The functionalization of these magnetic nanoparticles is key to their effectiveness.

In a hypothetical application, Silane, methoxydimethyl-7-octen-1-yl- could be used to surface-modify magnetic nanoparticles. The silane would attach to the nanoparticle surface, and the terminal double bond of the octenyl group could then be used to graft specific functionalities. For example, ligands with a high affinity for heavy metal ions could be attached, creating a magnetic nanocomposite that can selectively bind to and be easily removed from contaminated water using a magnetic field. The silane layer would also serve to protect the magnetic core from degradation.

Electronic Materials Science Applications

A comprehensive review of scientific literature and patent databases did not yield specific research findings or detailed data on the applications of Silane, methoxydimethyl-7-octen-1-yl- in the field of electronic materials science. While organosilanes are broadly used in electronics for surface modification, adhesion promotion, and as components of dielectric materials, publications detailing the performance, integration, or specific use-cases for this particular compound (CAS 204775-11-1) are not available in the public domain.

Consequently, a data table on its properties and research findings in electronic applications cannot be generated at this time due to the absence of published research.

Polymer Chemistry and Macromolecular Engineering

Development of Novel Polymerization Strategies for Advanced Materials

The development of advanced materials hinges on innovative polymerization strategies that provide precise control over the final product. Organofunctional silanes, such as Silane (B1218182), methoxydimethyl-7-octen-1-yl-, are instrumental in this pursuit. Their dual reactivity allows for participation in different, often orthogonal, polymerization reactions. For instance, the 7-octenyl group can undergo addition polymerization, such as free-radical polymerization or coordination polymerization. Simultaneously or sequentially, the methoxydimethylsilyl group can participate in hydrolysis and condensation reactions.

This duality enables the design of novel synthetic routes. One such strategy is creating silane-functionalized prepolymers via addition polymerization of the octenyl group, followed by a cross-linking step through sol-gel condensation of the methoxysilyl groups. This approach yields organic-inorganic hybrid materials with enhanced thermal and mechanical properties. nih.gov Furthermore, the principles of topochemical polymerization, where the crystal lattice of a monomer pre-organizes the molecules for a specific reaction pathway, can be applied to design highly ordered polymers with advanced structural features. rsc.orgsemanticscholar.org The defined structure of silane monomers can be exploited in such solid-state polymerization methods to achieve unparalleled control over the polymer's molecular and supramolecular architecture. rsc.orgsemanticscholar.org

Control over Molecular Architecture and Polymer Structure

Precise control over molecular architecture—including factors like tacticity, molecular weight, and branching—is critical for tuning the bulk properties of a polymer. semanticscholar.org Silanes play a significant role in synthesizing complex structures like hyperbranched polymers (HBPs). nih.gov These molecules act as multifunctional building blocks that can control the branching structure and functionality of the resulting polymers. nih.gov

The use of a monomer like Silane, methoxydimethyl-7-octen-1-yl- allows for the introduction of reactive side chains onto a polymer backbone. For example, if the octenyl group is polymerized, the pendant methoxydimethylsilyl groups can be used for subsequent grafting reactions or for creating controlled cross-linking points. This leads to polymers with well-defined network structures. The ability to functionalize the branches of HBPs with reactive silane groups is a key advantage, enabling the creation of materials for specialized applications in electronics, biomedical engineering, and energy storage. nih.gov The specific choice of silane and its concentration in the reaction can significantly influence the final properties of the polymer, making it a crucial factor in the synthesis of materials with advanced structures. nih.gov

Synthesis of Silane-Based Functional Polymers

Silane-based functional polymers combine the properties of silicon-containing materials with the versatility of organic polymers. The incorporation of silane moieties can impart desirable characteristics such as increased thermal stability, hydrophobicity, and improved adhesion.

A notable application of silane chemistry is in the synthesis of functional poly(thioether)s. mdpi.comnih.gov A series of poly(thioether)s containing silicon atoms can be synthesized through a successive thiol click reaction at room temperature. nih.gov This method involves the addition of a compound like trimethylsilylacetylene (B32187) (TMSA) to a dithiol, yielding a range of poly(thioether)s. mdpi.com Although these polymers may lack a rigid π-conjugated structure, they can exhibit excellent fluorescent properties, which is attributed to the aggregation of lone-pair electrons from heteroatoms and their coordination with the silicon atom. nih.gov

A key advantage of this synthetic route is the potential for post-polymerization modification. mdpi.com For instance, vinyl poly(thioether) intermediates can be further reacted with different thiol compounds to introduce new functionalities. mdpi.com This post-functionalization can enhance the polymer's responsiveness and selectivity towards specific metal ions, such as Fe³⁺, making them suitable for applications in ion detection and cellular imaging. mdpi.comnih.gov

| Polymer | Monomer Ratio (TMSA:dithiol) | Key Structural Feature | Application |

| P1 | 1:0.8 | Contains vinyl groups | Intermediate for functionalization |

| P2 | 1:0.8 | Contains vinyl groups | Intermediate for functionalization |

| P3 | 1:1.0 | Saturated poly(thioether) | Fluorescent imaging |

| P5 | 1:1.2 | Saturated poly(thioether) | Fluorescent imaging |

Carborane-Siloxane Polymer Synthesis and Properties

Carborane-siloxane polymers are a class of inorganic-organic hybrid materials known for their exceptional stability in harsh environments. researchgate.net These polymers incorporate icosahedral carborane cages (carbon-boron clusters) into a flexible siloxane backbone. nih.govacs.org Synthesis is often achieved through step-growth polymerizations, such as the polycondensation of disubstituted carborane monomers with silane or siloxane precursors. nih.govacs.org For example, a common method involves the reaction of dilithium (B8592608) derivatives of carboranes with diorganosiloxanes that have terminal chlorine groups. ineosopen.org Another approach is the FeCl₃-catalyzed polycondensation of 1,7-bis(methoxydimethylsilyl)-m-carborane with organochlorosiloxanes. ineosopen.orgresearchgate.net

The incorporation of carborane moieties has a profound influence on the properties of siloxane polymers, particularly their thermal stability. nih.govacs.org Carboranes are known for their unique electronic structure and high resistance to heat and oxidation. nih.gov

Key Influences of Carborane Moieties:

Enhanced Thermal Stability: The bulky carborane polyhedron acts as a steric hindrance that inhibits the thermal cyclization and depolymerization of the linear polysiloxane chains at elevated temperatures. ineosopen.org This significantly postpones thermal degradation. researchgate.net

Increased Thermo-Oxidative Stability: The carborane cage stabilizes adjacent silyl (B83357) methyl groups, protecting them from oxidative attack. dtic.mildtic.mil At very high temperatures in the presence of air, the boron atoms can combine with oxygen to form a protective surface layer of boron oxide or boron silicate (B1173343), which further prevents degradation and leads to high char yields. researchgate.netacs.org

Modified Mechanical Properties: The introduction of carborane can lead to the formation of elastomers with high molecular weights and toughness. dtic.mil

Tuned Electronic Properties: Different carborane isomers (e.g., closo-1,2-, 1,7-, or 1,12-carborane) can alter the electronic properties of the polymer. nih.gov

The stabilizing effect is highly dependent on the proximity of the carborane cage to the siloxane backbone. Polymers where the carborane is positioned directly adjacent to the silicon atoms exhibit the highest thermal-oxidative stability. dtic.mildtic.mil

| Property | Standard Polysiloxane | Carborane-Siloxane Polymer | Reason for Improvement |

| Thermal Stability (Inert) | Lower; prone to depolymerization | Higher; stable up to 500°C dtic.mil | Carborane cage inhibits cyclization of the siloxane chain. ineosopen.org |

| Thermo-Oxidative Stability | Lower | Higher; stable up to 450°C in air dtic.mil | Carborane protects adjacent methyl groups and forms a protective boron-oxygen network. researchgate.netacs.org |

| Char Yield at High Temp. | Low | High | Formation of stable boron oxide, boron carbide, or boron silicate layers. acs.org |

Surface Science and Interfacial Phenomena

Surface Functionalization of Diverse Substrates

Silane (B1218182), methoxydimethyl-7-octen-1-yl-, is an organofunctional silane designed for the covalent modification of surfaces. Its molecular structure is bifunctional: the methoxysilyl group provides a reactive site for bonding with substrates, while the 7-octenyl group imparts specific functionality to the modified surface.

The primary mechanism of surface functionalization involves the hydrolysis of the methoxy (B1213986) group in the presence of water (often trace amounts on the substrate surface) to form a reactive silanol (B1196071) group (-Si-OH). This silanol group can then condense with hydroxyl groups present on the surface of various substrates, such as glass, silica (B1680970), metal oxides, and other ceramics, forming a stable, covalent siloxane bond (Si-O-Substrate).

Unlike trifunctional silanes (e.g., trimethoxy silanes) which can polymerize and form cross-linked networks, the monofunctional nature of methoxydimethyl-7-octen-1-yl-silane—having only one reactive methoxy group—predominantly leads to the formation of a self-assembled monolayer (SAM). This monolayer structure offers a well-defined and uniform surface coverage. The dimethylsilyl portion of the molecule provides steric hindrance that further controls the packing density of the silane on the surface.

The terminal 7-octenyl group (a C8 chain with a terminal double bond) transforms the substrate's surface properties, rendering it hydrophobic and providing a site for further chemical reactions, such as hydrosilylation, polymerization, or thiol-ene coupling. This dual-purpose functionalization is critical for applications requiring both surface energy control and subsequent chemical reactivity.

Table 1: Predicted Surface Properties after Functionalization with Methoxydimethyl-7-octen-1-yl-silane

| Substrate | Original Surface Property | Expected Surface Property after Functionalization | Key Application Area |

| Glass (Silica) | Hydrophilic | Hydrophobic, Oleophilic | Microfluidics, Anti-fouling coatings |

| Aluminum Oxide | Hydrophilic | Hydrophobic | Adhesion promotion, Corrosion resistance |

| Titanium Dioxide | Hydrophilic, Photocatalytic | Hydrophobic, Passivated | Composite materials, Biomaterial interfaces |

Interaction Mechanisms with Siliceous Materials

The interaction of methoxydimethyl-7-octen-1-yl-silane with siliceous materials, such as silica gel or glass surfaces, is a cornerstone of its application. These materials are characterized by a high density of surface silanol groups (Si-OH), which are the primary reaction sites for the silane.

The interaction proceeds via a two-step mechanism:

Hydrolysis: The methoxy group (-OCH₃) on the silane reacts with water to form a silanol intermediate and methanol (B129727) as a byproduct.

CH₂=CH(CH₂)₅CH₂Si(CH₃)₂OCH₃ + H₂O → CH₂=CH(CH₂)₅CH₂Si(CH₃)₂OH + CH₃OH

Condensation: The newly formed silanol group on the silane molecule condenses with a silanol group on the silica surface, forming a covalent siloxane bond (Si-O-Si) and releasing a molecule of water.

Substrate-Si-OH + HO-Si(CH₃)₂(CH₂)₆CH=CH₂ → Substrate-Si-O-Si(CH₃)₂(CH₂)₆CH=CH₂ + H₂O

Hydrogen bonding also plays a crucial role, initially helping to physisorb the silane molecules at the surface before the covalent condensation reaction occurs. The monofunctional nature of this silane prevents the formation of vertical polymer chains, leading to a more controlled, horizontally-oriented monolayer. The long octenyl chain, due to van der Waals forces, will tend to align, creating a dense, non-polar film on the silica surface.

Surface Modification for Separation Technologies

In separation technologies, controlling the surface chemistry of membranes and filtration media is paramount. Surface modification with methoxydimethyl-7-octen-1-yl-silane can be used to alter the selectivity and fouling resistance of these materials.

For instance, modifying a hydrophilic ceramic or polymeric membrane with this silane would drastically change its surface energy. The resulting hydrophobic surface, due to the array of octenyl chains, would preferentially allow the passage of non-polar solvents and molecules while repelling aqueous solutions. This is particularly useful in applications such as:

Pervaporation: Separating organic compounds from water by modifying the membrane to be organophilic.

Oil-Water Separation: Creating robust hydrophobic and oleophilic filter meshes that allow oil to pass through while blocking water.

Gas Separation: Tuning the surface chemistry of membranes to enhance the selective transport of certain gases.

The terminal double bond of the octenyl group also offers a platform for secondary functionalization, allowing for the attachment of more complex molecules to create highly specific and selective separation media.

Investigation of Chromatographic Stationary Phases

The functionalization of silica gel with organosilanes is the foundation of modern reversed-phase high-performance liquid chromatography (RP-HPLC). By bonding a non-polar stationary phase onto the polar silica support, a wide range of analytical separations can be achieved.

Silane, methoxydimethyl-7-octen-1-yl-, is an ideal candidate for creating a C8 (octyl) stationary phase. When bonded to porous silica particles, it creates a non-polar surface. In RP-HPLC, a polar mobile phase is used, and the separation of analytes is based on their differential partitioning between the mobile phase and the non-polar stationary phase. Non-polar analytes will have a stronger interaction with the C8 chains and will be retained longer on the column, while polar analytes will elute more quickly with the mobile phase.

The key characteristics of a stationary phase derived from this silane would be:

Monofunctional Bonding: This leads to a "monomeric" stationary phase, which offers high reproducibility and stability compared to polymeric phases created from trifunctional silanes.

No "End-Capping" Required (Theoretically): The dimethyl groups on the silicon atom provide some steric protection for the underlying siloxane bond, though in practice, unreacted silanol groups might still be present on the silica surface.

Unique Selectivity: The presence of the terminal double bond in the C8 chain could introduce unique electronic interactions (π-π interactions) with certain analytes, offering different selectivity compared to a standard saturated octyl (n-C8) phase.

Table 2: Comparison of Chromatographic Phases Derived from Different Silanes

| Silane Type | Functional Group | Phase Type | Typical Application |

| Methoxydimethyl-7-octen-1-yl-silane | 7-Octenyl (C8) | Monomeric Reversed-Phase (RP) | Separation of moderately non-polar compounds (e.g., pharmaceuticals, peptides) |

| Octyldimethylchlorosilane | n-Octyl (C8) | Monomeric Reversed-Phase (RP) | General purpose separation of moderately non-polar compounds |

| Octadecyltrimethoxysilane | n-Octadecyl (C18) | Polymeric or Monomeric RP | Separation of highly non-polar, hydrophobic compounds (e.g., lipids, long-chain fatty acids) |

Catalysis and Reaction Engineering

Photocatalytic Systems for Silane (B1218182) Reactivity

Photocatalysis offers a powerful method for activating chemical bonds under mild conditions using light. For a molecule like Silane, methoxydimethyl-7-octen-1-yl-, photocatalytic systems can be designed to selectively engage the 7-octenyl group, particularly in hydrosilylation reactions.

Iridium(III) complexes are highly effective photocatalysts due to their favorable photophysical properties, including strong absorption of visible light, long-lived excited states, and tunable redox potentials. nih.govnih.gov These characteristics make them well-suited for initiating reactions involving organosilanes. In the context of Silane, methoxydimethyl-7-octen-1-yl-, iridium(III) photocatalysts can facilitate the addition of a hydrosilane across the terminal double bond, a process known as hydrosilylation.

The general mechanism for photocatalytic hydrosilylation involves the excitation of the Iridium(III) complex by visible light. The excited-state photocatalyst can then interact with a silane, initiating a radical chain reaction or operating through an oxidative or reductive quenching cycle. For instance, in a reductive quenching cycle, the excited catalyst is reduced by a sacrificial electron donor. The reduced catalyst then transfers an electron to the silane, generating a silyl (B83357) radical which can add to the alkene.

While research specifically detailing the photocatalytic reactions of Silane, methoxydimethyl-7-octen-1-yl- is not extensively published, the reactivity of terminal alkenes in such systems is well-documented. The performance of various Iridium(III) photocatalysts in the hydrosilylation of a model terminal alkene, 1-octene, is presented in Table 1. This data illustrates the typical efficiency and selectivity of these catalytic systems.

Table 1: Performance of Iridium(III) Photocatalysts in the Hydrosilylation of 1-Octene with a Generic Hydrosilane This table is illustrative and compiled from general findings on iridium-catalyzed hydrosilylation of terminal alkenes.

| Iridium(III) Photocatalyst | Reaction Time (hours) | Conversion (%) | Regioselectivity (Anti-Markovnikov:Markovnikov) |

|---|---|---|---|

| fac-[Ir(ppy)3] | 12 | 95 | >99:1 |

| [Ir(ppy)2(dtbbpy)]PF6 | 8 | 98 | >99:1 |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 6 | 99 | >99:1 |

The high anti-Markovnikov selectivity is a key feature of these photocatalytic systems, leading to the formation of the terminal silylated product, which would be analogous to the functionalization at the end of the octenyl chain in Silane, methoxydimethyl-7-octen-1-yl-.

Role of Organosilicon Compounds as Catalysts in Organic Reactions

Beyond being substrates in reactions, organosilicon compounds can also function as catalysts or co-catalysts, influencing the rate and outcome of various organic transformations.

In the field of polymer chemistry, organosilanes play crucial roles, often not as the primary polymerization catalyst but as essential co-catalysts, modifiers, or chain transfer agents that significantly impact the polymerization process and final polymer properties.

For instance, in Ziegler-Natta and metallocene-catalyzed olefin polymerization, organosilanes can be used to modify the catalyst support or act as external electron donors. While Silane, methoxydimethyl-7-octen-1-yl- itself is not typically used as a primary catalyst, its structural motifs are relevant. The methoxysilane (B1618054) group can be used to anchor the molecule to a support like silica (B1680970), which is then used in conjunction with a primary catalyst like a zirconocene (B1252598). This modification of the catalyst support with silanes has been shown to increase catalytic activity in the copolymerization of ethylene (B1197577) with α-olefins.

Another important area is the ring-opening polymerization (ROP) of cyclic monomers like cyclotrisiloxanes. While the primary catalysts are often strong organic bases or acids, silanols (which can be formed from the hydrolysis of methoxysilanes) can act as initiators in these reactions, demonstrating the catalytic role of silicon-containing functional groups in initiating polymer chain growth.

Table 2: Effect of Silane Modifiers on Catalyst Activity in Ethylene/1-Octene Copolymerization This table is illustrative and based on general findings for zirconocene catalysts on silane-modified silica supports.

| Catalyst System | Silane Modifier on Silica Support | Catalytic Activity (kg Polymer / mol Zr·h) | Polymer Molecular Weight Distribution (Đ) |

|---|---|---|---|

| Zirconocene/MAO | None | 1,200 | 3.5 |

| Zirconocene/MAO | Generic Alkoxysilane | 1,800 | 2.8 |

Organosilanes can participate in catalytic reduction and isomerization, although their role can be complex. In transfer hydrogenation, hydrosilanes can serve as the hydride source in the presence of a metal catalyst to reduce unsaturated bonds. However, in some systems, organosilicon compounds can play a more direct catalytic role.

In olefin isomerization, organosilanes can act as co-catalysts to facilitate the rearrangement of molecular structures. This process is particularly relevant to the "7-octen-1-yl" portion of the target molecule. Catalytic systems can promote the migration of the terminal double bond to internal positions. While transition metals are typically the primary catalysts, the presence of an organosilane can influence the efficiency and selectivity of the reaction. The ability of organosilanes to precisely control reaction pathways contributes to improved process efficiency in fine chemical manufacturing.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Organosilane Chemistry

Density Functional Theory (DFT) has become a primary computational method for studying the properties of organosilanes. researchgate.netfu-berlin.de It is used to calculate a wide range of molecular characteristics, from geometries and charge distributions to thermodynamic data and spectroscopic parameters. researchgate.netfu-berlin.de DFT methods are employed to model molecular structures, orbitals, and energy levels for complex molecules such as silanes, silanols, and polysiloxanes. hydrophobe.org These calculations help formulate hypotheses about chemical mechanisms, including hydrolysis, condensation, and binding to solid surfaces. hydrophobe.org

The application of DFT extends to understanding the adsorption of organosilanes onto surfaces. hydrophobe.org For example, calculations have supported the assumption that covalent Si-O-Si bonds and hydrogen bonds form during the polycondensation of alkyltriethoxysilanes on a tridymite surface. hydrophobe.org Reactivity indices derived from conceptual DFT, such as chemical potential and electrophilicity, serve as powerful tools for the semiquantitative study of organic reactivity in polar processes. mdpi.com

| Calculated Property | Significance in Organosilane Chemistry | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | B3LYP/6-311++G researchgate.net |

| HOMO/LUMO Energies | Indicates electronic properties and reactivity; the energy gap relates to chemical stability. researchgate.net | B3LYP/6-311G(d,p) researchgate.net |

| Vibrational Frequencies | Predicts IR and Raman spectra, aiding in the identification and characterization of molecules. researchgate.net | B3LYP/6-31G* researchgate.net |

| Reaction Enthalpies | Determines the thermodynamics of reactions like hydrolysis and condensation. fu-berlin.de | CBS-QB3, W1 researchgate.net |

| Natural Bond Orbital (NBO) Charges | Describes the distribution of electron density and partial charges on atoms. researchgate.net | B3LYP/6-311++G researchgate.net |

Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry is instrumental in mapping the reaction pathways of organosilanes, particularly for fundamental processes like hydrolysis and condensation. nih.gov These modeling techniques allow for the investigation of transition states and intermediates that may be difficult to observe experimentally. acs.org By calculating the energy profiles of a reaction, researchers can determine activation barriers and reaction kinetics, providing a deeper understanding of the underlying mechanisms. nih.gov

For alkoxysilanes, computational studies have been crucial in exploring the mechanisms of hydrolytic cleavage of the Si-alkoxy moiety, a key step in the formation of polysiloxanes. researchgate.net Such studies often compare different potential mechanisms, for instance, the SN2-Si (bimolecular nucleophilic substitution at silicon) versus the SN1-Si (unimolecular nucleophilic substitution at silicon) mechanism. nih.gov Computational analysis has suggested that the SN1-Si reaction mechanism may be more favorable than the SN2-Si mechanism under certain conditions. nih.gov The reaction mechanism often involves penta- or hexavalent silicon intermediates or transition states. nih.gov

These computational investigations can also clarify the role of various factors, such as electronic and steric effects, pH, and the presence of functional groups, on the reactivity of the silane (B1218182). acs.org For example, systematic computational studies have been performed on the hydrolysis of Cα- and Cγ-functionalized alkoxytriorganylsilanes to understand reactivity differences. acs.org The insights gained from modeling these reaction pathways are essential for controlling the polymerization of alkoxysilanes to produce materials with desired properties. nih.gov

| Reaction Step | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Alkoxysilane + H₂O | 0 |

| Transition State 1 (TS1) | Formation of a pentacoordinate silicon intermediate. | +50 |

| Intermediate | Pentacoordinate silicon species. | +15 |

| Transition State 2 (TS2) | Cleavage of the Si-OR bond and proton transfer. | +45 |

| Products | Silanol (B1196071) + Alcohol | -20 |

Molecular Dynamics Simulations for Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of organosilanes, MD simulations provide valuable insights into the behavior of these molecules at interfaces and within bulk materials. mdpi.comresearchgate.net These simulations can model the formation of silane monolayers on substrates like silica (B1680970), which is critical for applications in surface functionalization and adhesion promotion. x-mol.netacs.org

Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions involved in the grafting process, such as the condensation of silanes with surface silanol groups. acs.org These simulations help to understand how factors like the length of the alkyl chain in molecules such as butyl-, octyl-, and dodecyltrimethoxysilane (B1293929) affect the formation and structure of the resulting monolayer. acs.org

MD simulations are also used to investigate the interaction between silane-modified surfaces and their environment. x-mol.net For example, simulations can reveal the structural organization of water molecules and ions at the interface with a silane monolayer. x-mol.net This is relevant for understanding phenomena like biomolecule adsorption. x-mol.net Studies have shown that the distribution of interfacial ions is sensitive to the arrangement of charged head groups on the silane, and that the organization of water molecules is related to surface roughness and alkyl chain length. x-mol.net Furthermore, MD simulations can be used to establish models of grafted silica sols to explore the effect of hydrogen bonding on surface bonding properties at a microscopic scale. mdpi.comresearchgate.net

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | CVFF mdpi.com, ReaxFF acs.org |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and volume). | NVT (Canonical) mdpi.com |

| Temperature | The simulated temperature of the system. | 298 K mdpi.com |

| Simulation Time | The duration of the simulation, determining the timescale of observable events. | Nanoseconds (ns) |

| System Composition | The molecules included in the simulation box. | Silane molecules, solvent (e.g., hexane), silica substrate acs.org |

| Analyzed Properties | Outputs from the simulation used to understand material behavior. | Radial Distribution Function (RDF), grafting density, contact angle acs.orgmdpi.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of "Silane, methoxydimethyl-7-octen-1-yl-". By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR (Proton NMR) provides a quantitative map of the hydrogen atoms. For "Silane, methoxydimethyl-7-octen-1-yl-", the spectrum would show distinct signals for the vinyl protons of the terminal double bond (CH₂=CH-), the methoxy (B1213986) group protons (-OCH₃), the silicon-bound methyl protons (Si-CH₃), and the various methylene (B1212753) protons (-CH₂-) of the octenyl chain. The integration of these signals would confirm the ratio of protons in each unique environment.

¹³C NMR provides information on the carbon skeleton. Each carbon atom in a different chemical environment gives a distinct signal. Key signals would include those for the sp² carbons of the C=C double bond, the methoxy carbon, the silicon-bound methyl carbons, and the six sp³ carbons of the alkyl chain.

²⁹Si NMR is particularly diagnostic for silicon-containing compounds. semanticscholar.org This technique provides direct information about the chemical environment of the silicon atom. For the monomer, a single peak would be expected. The chemical shift of this peak is sensitive to the substituents on the silicon atom (two methyl groups, one methoxy group, and one octenyl group). Upon hydrolysis and condensation, significant changes in the ²⁹Si NMR spectrum would occur, providing insight into the reaction progress. acs.org

Table 1: Predicted NMR Data for Silane (B1218182), methoxydimethyl-7-octen-1-yl- Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Technique | Assignment | Predicted Chemical Shift (ppm) |

| ¹H NMR | Si-CH₃ | ~0.1 |

| Si-CH₂- | ~0.5 - 0.7 | |

| -(CH₂)₅- | ~1.2 - 1.5 | |

| =CH-CH₂- | ~2.0 - 2.2 | |

| Si-OCH₃ | ~3.5 | |

| CH₂= | ~4.9 - 5.1 | |

| =CH- | ~5.7 - 5.9 | |

| ¹³C NMR | Si-CH₃ | ~ -5 to 0 |

| Si-CH₂-(CH₂)₆-CH=CH₂ | ~15, 23, 29, 33, 34 | |

| Si-OCH₃ | ~50 | |

| CH₂= | ~114 | |

| =CH- | ~139 | |

| ²⁹Si NMR | (CH₃)₂(OCH₃)Si-R | ~ -5 to 5 |

When "Silane, methoxydimethyl-7-octen-1-yl-" is used to create polymers or modify surfaces, solid-state NMR (ssNMR) becomes an invaluable tool for characterizing the resulting material. Unlike liquid-state NMR, ssNMR can analyze insoluble, cross-linked polymers and surface-bound species.

Solid-state ²⁹Si NMR is used to determine the degree of condensation of the silane. researchgate.net The silicon atom in the monomer can be described as a D¹ species (a silicon atom with two organic substituents and one hydrolyzable group). After hydrolysis and condensation to form siloxane bonds (Si-O-Si), the silicon environment changes. The notation D¹, D² can be used to describe silicon atoms linked to one or two other silicon atoms through oxygen, respectively. By analyzing the relative areas of these peaks, the extent of cross-linking in a polysiloxane network can be quantified. researchgate.net

Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is used to study the organic part of the material. It can confirm that the octenyl group remains intact during polymerization or grafting and can provide insights into the mobility of different parts of the polymer chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of "Silane, methoxydimethyl-7-octen-1-yl-" would display characteristic absorption bands that confirm its structure. After polymerization or surface reaction, changes in the IR spectrum, such as the disappearance of the Si-OCH₃ band and the appearance of a broad Si-O-Si band, provide evidence of the chemical transformation. gelest.comresearchgate.net

Table 2: Key IR Absorption Bands for Silane, methoxydimethyl-7-octen-1-yl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H stretch | =C-H (vinyl) |

| 2925, 2855 | C-H stretch | -CH₂, -CH₃ (alkyl) |

| ~2845 | C-H stretch | -OCH₃ |

| ~1640 | C=C stretch | C=C (alkene) |

| ~1260 | CH₃ deformation (symmetric) | Si-CH₃ |

| 1080-1100 | Si-O-C stretch (asymmetric) | Si-O-CH₃ |

| ~840 | Si-C stretch / CH₃ rock | Si-(CH₃)₂ |

| (Post-hydrolysis) ~1000-1130 | Si-O-Si stretch (asymmetric) | Siloxane network |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For "Silane, methoxydimethyl-7-octen-1-yl-", the molecular ion peak (M⁺) would confirm its molecular weight (202.40 g/mol ).

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. wikipedia.org Common fragmentation pathways for alkoxysilanes include the loss of the alkoxy group (-OCH₃, M-31) or a methyl group (-CH₃, M-15). libretexts.org Cleavage can also occur along the octenyl chain, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 3: Expected Mass Spectrometry Data for Silane, methoxydimethyl-7-octen-1-yl-

| m/z Value | Interpretation |

| 202 | Molecular Ion [M]⁺ |

| 187 | Loss of methyl group [M - CH₃]⁺ |

| 171 | Loss of methoxy group [M - OCH₃]⁺ |

| Various | Cleavage of the octenyl chain |

Electron Microscopy for Morphological and Microstructural Studies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are not used to characterize the silane molecule itself but are essential for studying the morphology of materials derived from it. researchgate.net

For instance, if the silane is used as a coupling agent to treat inorganic fillers (like silica (B1680970) or clay) before their incorporation into a polymer matrix, SEM can be used to visualize the dispersion of the filler particles within the polymer. mdpi.comoup.com Improved dispersion and a lack of agglomerates would indicate successful surface modification by the silane. TEM can provide higher resolution images of the filler-polymer interface, revealing the nanoscale structure and the effectiveness of the silane in bridging the organic and inorganic phases. academindex.com

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are critical for evaluating the properties of polymers synthesized from "Silane, methoxydimethyl-7-octen-1-yl-".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. primescholars.com For a polysiloxane derived from this monomer, TGA can determine its thermal stability and decomposition profile. TGA curves would show the onset temperature of degradation and the percentage of material remaining at high temperatures (char yield), which is often higher for silicone-based materials. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg). cuny.edu The Tg is a critical parameter that defines the temperature range over which the material behaves as a rigid glass versus a more flexible, rubbery solid. For cross-linked polysiloxanes, DSC can also be used to study curing behavior by detecting the exothermic heat flow associated with cross-linking reactions. researchgate.net

Derivatization Chemistry and Precursor Utilization

The unique combination of a reactive double bond and a methoxy (B1213986) group attached to the silicon atom makes methoxydimethyl-7-octen-1-yl-silane a candidate for a variety of chemical transformations. These reactions enable the synthesis of a wide array of novel organosilane derivatives and its use as a foundational element in more complex chemical structures.

Synthesis of Novel Organosilane Derivatives

The terminal double bond in methoxydimethyl-7-octen-1-yl-silane is susceptible to a range of addition reactions, allowing for the introduction of various functional groups. One of the most significant of these is hydrosilylation, where a silicon-hydride bond adds across the double bond. This reaction can be catalyzed by transition metals, most commonly platinum complexes. For instance, the reaction of methoxydimethyl-7-octen-1-yl-silane with a hydrosilane (R'₃SiH) would yield a disilane-functionalized octane.

Another key reaction is the epoxidation of the terminal alkene, which would introduce a reactive epoxide ring. This can then be opened by various nucleophiles to introduce a wide range of functionalities. Other potential derivatization reactions include hydroboration-oxidation to yield a terminal alcohol, and radical additions across the double bond.

Methoxydimethyl-7-octen-1-yl-Silane as a Building Block in Complex Chemical Syntheses

The dual functionality of methoxydimethyl-7-octen-1-yl-silane makes it a valuable building block in the synthesis of more complex molecules. The terminal alkene can be used in various carbon-carbon bond-forming reactions, such as olefin metathesis, to create longer chain structures. The methoxysilyl group can be used to protect hydroxyl groups or to introduce a silicon-containing moiety into a larger molecule. This group can later be removed or modified, providing a strategic advantage in multi-step syntheses.

The ability to functionalize both ends of the molecule independently allows for the creation of well-defined, multifunctional structures that can be used in the synthesis of specialty chemicals, pharmaceuticals, and materials with tailored properties.

Precursors for Silane-Containing Polymeric Materials

The presence of the methoxysilyl group is particularly important for the use of methoxydimethyl-7-octen-1-yl-silane as a precursor for polymeric materials. This group can undergo hydrolysis and condensation reactions to form siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.

The general process involves the hydrolysis of the methoxy group to a silanol (B1196071) (Si-OH), followed by the condensation of two silanol groups to form a siloxane bond and eliminate a molecule of water. This process can be controlled to form linear polymers, cross-linked networks, or surface coatings.

The terminal double bond of methoxydimethyl-7-octen-1-yl-silane can also participate in polymerization reactions. For example, it can be copolymerized with other vinyl monomers via free radical polymerization to create polymers with pendant methoxydimethylsilyl groups. These pendant groups can then be used for subsequent cross-linking through hydrolysis and condensation, leading to the formation of a robust, three-dimensional network. This approach is commonly used in the production of cross-linked polyethylene (B3416737) (PEX) and other modified polymers.

The ability of methoxydimethyl-7-octen-1-yl-silane to act as a cross-linking agent can significantly improve the mechanical, thermal, and chemical resistance properties of various polymers.

| Potential Application | Relevant Functional Group | Key Reaction Type | Resulting Structure/Material |

| Synthesis of Novel Derivatives | Terminal Alkene | Hydrosilylation, Epoxidation | Functionalized Organosilanes |

| Complex Chemical Synthesis | Terminal Alkene & Methoxysilyl Group | Olefin Metathesis, Protection/Deprotection | Multifunctional Molecules |

| Polymer Precursor | Methoxysilyl Group | Hydrolysis & Condensation | Silicone Polymers, Cross-linked Networks |

| Polymer Modification | Terminal Alkene & Methoxysilyl Group | Copolymerization & Cross-linking | Modified Polymers with Enhanced Properties |

Future Research Trajectories and Emerging Applications

Development of Sustainable and Environmentally Benign Synthetic Methods

The primary industrial route to alkenyl alkoxysilanes like methoxydimethyl-7-octen-1-yl-silane is the hydrosilylation of a corresponding α,ω-diene, in this case, 1,7-octadiene (B165261), with methoxydimethylsilane. This reaction is inherently atom-economical, as all atoms of the reactants are incorporated into the final product. However, future research is increasingly focused on enhancing the environmental credentials of this process.

Key areas of development include:

Solvent-Free Synthesis: Eliminating the use of volatile organic compounds (VOCs) as reaction solvents is a major goal. Research into solventless hydrosilylation conditions, potentially using one of the reactants in excess as the reaction medium, is a promising avenue.

Energy Efficiency: Investigating alternative energy sources, such as microwave or ultrasonic irradiation, could lead to significantly reduced reaction times and lower energy consumption compared to conventional thermal methods.

Bio-based Precursors: While the silane (B1218182) component is silicon-based, the octenyl chain is derived from petrochemical sources. A long-term research goal is the exploration of pathways to synthesize dienes like 1,7-octadiene from renewable biomass, which would drastically improve the sustainability profile of the final product.

Exploration of Novel Catalytic Systems for Alkenyl Alkoxysilanes

The efficiency and selectivity of the hydrosilylation reaction are critically dependent on the catalyst employed. Historically, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have dominated the field due to their high activity. scientificspectator.comgoogle.com However, the high cost and toxicity of platinum are driving the search for more sustainable alternatives.

Future research in this area will likely focus on several key themes:

Earth-Abundant Metal Catalysts: There is a growing interest in developing catalysts based on more abundant and less toxic metals like iron, cobalt, and nickel. While still in earlier stages of development for industrial applications, these systems offer a more environmentally benign and cost-effective approach to hydrosilylation.